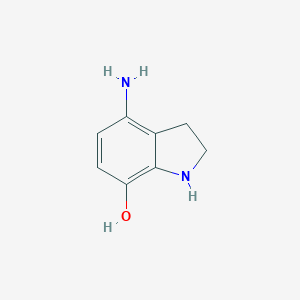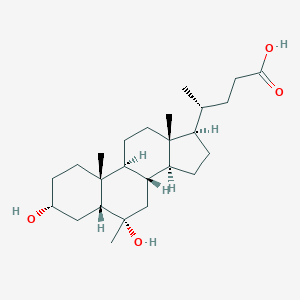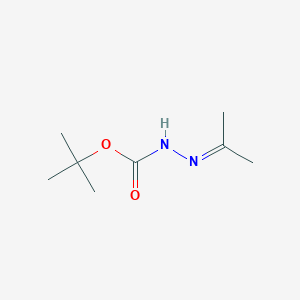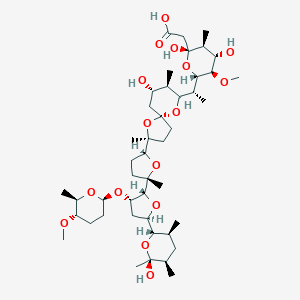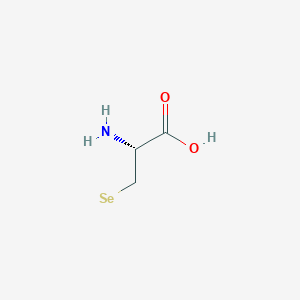
Selenocysteine
Descripción general
Descripción
What is Selenocysteine?
This compound, recognized as the 21st genetically encoded amino acid, is found in enzymes known as selenoproteins, typically located in their active site[“][“]. The incorporation of this compound into proteins requires specialized biosynthesis and recoding machinery that evolved distinctly in bacteria compared to archaea and eukaryotes[“]. The UGA codon, normally a stop, is recoded for this compound insertion, through a highly regulated process involving various cis-signals and trans-factors[“].
This compound plays a role in redox enzymes that are essential to human health and important targets in disease[“]. It is an essential amino acid for certain species, such as humans and other vertebrates, although it has disappeared from others, such as insects[“]. Researchers have discovered that it is also preserved in fungi, contrary to existing belief[“].
The study of this compound covers its biosynthesis and peculiar insertion, the function and regulation of specific selenoproteins, their role in human health and disease, the evolution and phylogenetic distribution of this compound, and the biochemical nature of its catalytic benefit[“].
Synthetic Analysis
How to comprehensively analyze Selenocysteine?
Reaction Equation The terminal reaction of this compound synthesis is catalyzed by this compound synthases, SelA in bacteria and SepSecS in archaea and eukaryotes. During this process, either serine or phosphoserine is converted into this compound while being attached to tRNA Sec[“].
Reaction Conditions The synthesis of this compound takes advantage of the electrophilic character of an oxidized this compound (Se−S bond) to react with a nucleophilic arylboronic acid to provide the arylated this compound within hours[“]. This reaction is amenable to a wide range of boronic acids with different biorelevant functional groups[“].
Reaction Steps The synthesis of this compound involves several steps. It begins with the conversion of serine or phosphoserine into this compound while being attached to tRNA Sec. This process is catalyzed by the enzyme serine palmitoyl transferase[“].
Reaction Mechanism The reaction mechanism of this compound synthesis is based on the PLP co-factor and requires selenophosphate as the selenium donor[“]. Although adopting different structures, SelA and SepSecS employ similar general principles for substrate recognition and chemical catalysis[“].
Molecular Structure
This compound molecular structure analysis guide?
This compound (Sec) is present in several enzymes, including glutathione peroxidases, tetraiodothyronine 5′ deiodinases, thioredoxin reductases, formate dehydrogenases, glycine reductases, selenophosphate synthetase, methionine-R-sulfoxide reductase B1 (SEPX1), and some hydrogenases[“][“][“]. It plays an indispensable role in human nutrition and has been implicated to have important health benefits[“].
Atomic Arrangement this compound has the same structure as cysteine, but with an atom of selenium taking the place of the usual sulfur[“].
Bonding Type this compound is the Se-analogue of cysteine. It is rarely encountered outside of living tissue because it is very susceptible to air-oxidation. More common is the oxidized derivative selenocystine, which has an Se-Se bond. The selenium valence electronic configuration is equivalent to that of sulfur, which explains their similar atomic and physicochemical properties[“].
Geometry this compound has the same structure as cysteine, but with an atom of selenium taking the place of the usual sulfur. It has a selenol group[“][“].
Electron Cloud Distribution The electron cloud distribution of this compound is not explicitly mentioned in the search results. However, given its similarity to cysteine, it can be inferred that the electron cloud is likely distributed around the selenium atom and the surrounding atoms in a similar manner.
Stereochemistry Like other natural proteinogenic amino acids, cysteine and this compound have L chirality in the older D/L notation based on homology to D- and L-glyceraldehyde[“].
Resonance Structure The resonance structures of this compound are not explicitly mentioned in the search results. However, given its structural similarity to cysteine, it can be inferred that this compound may have similar resonance structures, with the selenium atom playing a similar role to the sulfur atom in cysteine.
Mecanismo De Acción
In-depth exploration of Selenocysteine's mechanism of action
Target of Action this compound is found in tRNAs and in the catalytic site of some enzymes. The genes for glutathione peroxidase and formate dehydrogenase contain the TGA codon, which codes for this amino acid[“]. It is also found in selenoproteins, which contain this compound residues[“].
Mode of Action this compound is unique in that it acts exclusively on L-selenocysteine but not on its sulfur counterpart, L-cysteine. The enzyme is proposed to function not only in the recycling of selenium via degradation of L-selenocysteine derived from selenoproteins, but also in energy metabolism linked to obesity and metabolic syndrome[“].
Result of Action The action of this compound leads to the formation of various selenoproteins, including glutathione peroxidases, tetraiodothyronine 5′ deiodinases, thioredoxin reductases, formate dehydrogenases, glycine reductases, selenophosphate synthetase 2, methionine-R-sulfoxide reductase B1 (SEPX1), and some hydrogenases. These selenoproteins play crucial roles in various biological processe[“].
Physical Properties
Chemical Properties
What are the chemical properties of Selenocysteine?
Chemical Reaction Type this compound is the selenium analogue of cysteine. It is rarely encountered outside of living tissue because it is very susceptible to air-oxidation. More common is the oxidized derivative selenocystine, which has an Se-Se bond[“].
Reactivity this compound is unique in that it acts exclusively on L-selenocysteine but not on its sulfur counterpart, L-cysteine. The enzyme is proposed to function not only in the recycling of selenium via degradation of L-selenocysteine derived from selenoproteins, but also in energy metabolism linked to obesity and metabolic syndrome[“].
Redox Property this compound is involved in various redox reactions. For example, proteins containing selenosulfide (Se-S) or diselenide (Se-Se) bonds could have high conformational stability in a reducing environment[“]. Selenoproteins containing the CXXU motif (SelH, M, T, V, and W) are putative oxidoreductases that participate in various cellular processes depending on redox regulation[“].
Acidity and Alkalinity The Se-H group in this compound is more acidic (pKa = 5.431) than the thiol group; thus, it is deprotonated at physiological pH[“].
Stability this compound is stable under certain conditions. For example, Sec–SeI4 is stable in air and can be manipulated as a compound having “shelf-stability”[“]. However, it is very susceptible to air-oxidation[“].
Toxicity Selenium is a vital trace element present as this compound in proteins that are, thus, known as selenoproteins. However, owing to the duality of selenium[“].
Biochemical Properties
What are the biochemical properties of Selenocysteine?
Cellular Effects this compound has a wide range of cellular functions including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis. Selenium deficiency contributes to various diseases, such as cardiovascular disease, cancer, liver disease, and arthropathy. Selenium supplementation, for the most part, is immunostimulatory, which is measured by a wide range of parameters including T cell proliferation, NK cell activity, innate immune cell functions, and many others[“].
Molecular Mechanism this compound is unique in that it acts exclusively on L-selenocysteine but not on its sulfur counterpart, L-cysteine[“]. The enzyme is proposed to function not only in the recycling of selenium via degradation of L-selenocysteine derived from selenoproteins, but also in energy metabolism linked to obesity and metabolic syndrome. It is found in tRNAs and in the catalytic site of some enzymes[“].
Time Effect The effect of this compound over time is not explicitly mentioned in the search results. However, it is known that the biological effects of selenium are largely mediated by selenium-containing proteins (selenoproteins) that are present in all three domains of life. Most of these proteins contain at least one this compound (Sec), a selenium-containing amino acid, and most serve oxidoreductase functions[“].
Aplicaciones Científicas De Investigación
What are the biochemical properties of Selenocysteine?
Selenoproteins Biosynthesis
Sec is the 21st genetically encoded amino acid. It is incorporated into proteins, known as selenoproteins, through a specialized biosynthesis and recoding machinery. This process has evolved distinctly in bacteria compared to archaea and eukaryotes[“].
Genetic Code Expansion
The genetic code expansion efforts have been highlighted recently to engineer site-directed incorporation of Sec in bacteria and yeast[“]. This allows for the production of selenoproteins with 21 or more amino acids[“].
Redox Enzymes
Sec plays a crucial role in redox enzymes that are essential to human health and important targets in disease[“]. These enzymes are typically located in their active site.
Synthetic Biology
The delivery of recombinant selenoproteins to mammalian cells opens up new applications for selenoproteins in synthetic biology[“]. This involves the production and delivery of selenoproteins with 21 or more amino acids[“].
Cancer Research and Disease Treatment
Selenols, including Sec and hydrogen selenide (H2Se), play a key role in cancer research and disease treatment3. They are important reducing substances similar to thiols[“].
Soil Microbiology
The application of Sec significantly increases the number of soil microorganisms (bacteria and fungi) in certain forest ecosystems. This may be due to the direct utilization of Sec by microorganisms[“].
Product Comparison
Selenocysteine and Acetylcysteine: Similarities and Differences of Organic Compounds
Similarities
Structural Similarity: Both this compound and Acetylcysteine are analogs of the amino acid cysteine[“][“]. This compound has the same structure as cysteine, but with an atom of selenium taking the place of the usual sulfur[“]. Acetylcysteine is a supplement form of cysteine, with an acetyl group attached to the nitrogen atom.
Biochemical Role: Both this compound and Acetylcysteine play crucial roles in human health. This compound is present in several enzymes, including glutathione peroxidases, tetraiodothyronine 5′ deiodinases, thioredoxin reductases, and some hydrogenases[“][“]. Acetylcysteine is often used as a supplement to boost levels of the antioxidant glutathione in the body[“].
Acidic Properties: The Se-H group in this compound is more acidic (pKa = 5.43) than the thiol group in Acetylcysteine, thus it is deprotonated at physiological pH[“].
Medical Applications: Both this compound and Acetylcysteine have therapeutic uses. This compound is used in the treatment of patients with selenium deficiency[“]. Acetylcysteine is used as a mucolytic agent to break down mucus in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis, and as an antidote for acetaminophen (paracetamol) overdose[“].
Differences
Chemical Structure:
This compound is an analogue of the more common cysteine with selenium in place of the sulfur. It has a selenol group[“].
Acetylcysteine, also known as N-acetylcysteine (NAC), is a derivative of the amino acid cysteine, where an acetyl group is attached to the nitrogen atom[“].
Chemical Properties:
This compound is a white solid. The Se-H group is more acidic (pKa = 5.43) than the thiol group; thus, it is deprotonated at physiological pH[“].
Acetylcysteine is also a white solid. It has a melting point of 109 to 110 °C[“].
Biological Role:
This compound is the 21st proteinogenic amino acid. It is present in several enzymes (for example glutathione peroxidases, tetraiodothyronine 5′ deiodinases, thioredoxin reductases, formate dehydrogenases, glycine reductases, selenophosphate synthetase , methionine-R-sulfoxide reductase B1 (SEPX1), and some hydrogenases). It occurs in all three domains of life, including important enzymes present in humans[“].
Acetylcysteine is used as a medication to treat paracetamol overdose and to loosen thick mucus in individuals with chronic bronchopulmonary disorders like pneumonia and bronchitis[“]. It has been used to treat lactobezoar in infants[“]. Some people use it as a dietary supplement[“].
Metabolism:
This compound is rarely encountered outside of living tissue because it is very susceptible to air-oxidation[“].
Acetylcysteine is metabolized in the liver[“]. It is excreted by the kidney (30%) and feces (3%)[“].
Applications:
This compound is used in the modulation of oxidative stress through detoxification of biological oxidants as well as repair of oxidized residues[“].
Acetylcysteine is used to treat paracetamol overdose and to loosen thick mucus in individuals with chronic bronchopulmonary disorders like pneumonia and bronchitis[“].
Related Small Molecules
Glu-glu,Carbobenzyloxyglycine,Fmoc-N-Me-D-Ala-OH,3,5-Diiodo-L-tyrosine,Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, Z-Asp-OMe,Cystine,(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate,dl-Isoserine,(S)-Di-tert-butyl 2-aminosuccinate hydrochloride,(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid,DL-Cysteine hydrochloride monohydrate,N-Amidino-L-cysteine,L-Phenylglycine,Fmoc-Ala-Ser(yMe,Mepro)-OH,Boc-D-tyr(ME)-OH,N-(4-Aminobenzoyl)-L-glutamic acid,O-Phospho-L-tyrosine,O-Phospho-L-tyrosine,Fmoc-D-Ala-OH,N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl,2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid
Direcciones Futuras
Bioinformatics and Selenium Research
Future research may focus on using omics technologies to study selenoproteins and the mechanisms of selenocysteine incorporation in various biological systems. This approach will enhance understanding of this compound insertion and regulation of selenoprotein synthesis in mammalian cells (Santesmasses, Mariotti, & Gladyshev, 2020).
Research on this compound lyase
Future studies may examine the structure and mechanism of this compound lyase in more depth, with a focus on elucidating its physiological role in mammals. This will help to understand how this enzyme differentiates between this compound and cysteine (Mihara & Esaki, 2011).
Selenium and brain diseases
Studying the role of selenoproteins, especially in the brain, is an important future direction. Given that selenium concentrations in the brain remain constant even in the presence of dietary deficiency, upcoming research may focus on the role of selenium and selenoproteins in neurological function and diseases such as Alzheimer's and Parkinson's disease (Chen & Berry, 2003).
Selenium Phytoremediation
Genetic engineering to enhance selenium phytoremediation is a promising field. Future research may focus on developing transgenic plants to improve the ability to tolerate, accumulate and volatilize selenium, thus promoting environmental sustainability (Leduc et al., 2006).
Proteomics and this compound identification
The field of proteomics has great potential for the identification of this compound-containing peptides. Future studies can utilize proteomic data to identify selenoproteins, which will enhance understanding of the biological role of selenium.
Propiedades
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKWRPBBCBCIGA-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00881371 | |
| Record name | L-Selenocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00881371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10236-58-5 | |
| Record name | Selenocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenocysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Selenocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00881371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10236-58-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENOCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CH9049VIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-146 °C | |
| Record name | Selenocysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes selenocysteine unique among the 21 proteinogenic amino acids?
A: Unlike the other 20 amino acids, this compound is incorporated into proteins co-translationally in response to a UGA codon, which typically signals translation termination. This process is dependent on a specific mRNA stem-loop structure called the this compound insertion sequence (SECIS) element and a dedicated translational machinery. []
Q2: What is the role of the SECIS element in this compound incorporation?
A: The SECIS element, located in the 3′-UTR of eukaryotic selenoprotein mRNAs, is crucial for recruiting the this compound-specific elongation factor (SelB) and tRNA (tRNASec) needed to reassign the UGA codon from a stop signal to a this compound codon. [, , ]
Q3: How does the efficiency of this compound incorporation compare to that of canonical amino acids?
A: Studies using the phospholipid glutathione peroxidase gene as a model have shown that the efficiency of this compound incorporation is generally much lower than 100%. [] This suggests that this compound incorporation competes with translational termination at UGA codons.
Q4: Can multiple this compound residues be incorporated into a protein in a processive manner?
A: Research suggests that multiple this compound incorporations are unlikely to be processive. The presence of two or three consecutive UGA codons in a reading frame dramatically reduces the yield of full-length protein, indicating that each UGA-selenocysteine decoding event is likely independent. []
Q5: What adaptations have evolved in selenoprotein P to enhance the incorporation of multiple selenocysteines?
A: Selenoprotein P, which requires multiple this compound residues, exhibits two key adaptations: (1) A conserved, inefficiently decoded UGA codon in the N-terminal region acts as a checkpoint for this compound incorporation factors and slows down ribosome progression, potentially allowing more time for Sec-tRNASec recruitment. (2) Introns downstream of this inefficiently decoded UGA may trigger nonsense-mediated decay if this compound incorporation factors are limiting. []
Q6: What is the molecular formula and weight of this compound?
A: this compound (C3H7NO2Se) has a molecular weight of 168.05 g/mol. [] It is structurally analogous to cysteine, with a selenium atom replacing sulfur.
Q7: How does the reactivity of this compound compare to cysteine, and what is the significance of this difference?
A: this compound exhibits higher chemical reactivity compared to cysteine due to the lower redox potential of selenium. [, , ] This enhanced reactivity is crucial for the catalytic activity of selenoenzymes, which often display significantly increased reaction rates compared to their cysteine-containing counterparts.
Q8: What is the primary biological function of most selenoproteins?
A: A majority of characterized selenoproteins function as redox-active enzymes, primarily involved in oxidative stress defense. These selenoenzymes utilize the unique properties of this compound at their active sites to catalyze oxidation-reduction reactions. [, ]
Q9: Can you provide examples of specific selenoproteins and their functions?
A:
Glutathione peroxidases (GPx): These enzymes reduce hydrogen peroxide and lipid hydroperoxides, protecting cells from oxidative damage. Plasma glutathione peroxidase (GPx-3) is one example. [] * Thioredoxin reductases (TrxR): These enzymes are crucial for maintaining cellular redox balance and are involved in various processes, including hydroperoxide metabolism and deoxynucleotide biosynthesis. [] * Iodothyronine deiodinases:* These enzymes are involved in thyroid hormone metabolism, playing a vital role in regulating thyroid hormone levels. [, ]
Q10: What is the role of this compound lyase (SCL) in selenium metabolism?
A: SCL specifically catalyzes the decomposition of this compound into L-alanine and elemental selenium. [, ] While its exact role in vivo is still being investigated, evidence suggests SCL is involved in recycling selenium from degraded selenoproteins, particularly in tissues with high selenoprotein demand, such as the kidney and liver. []
Q11: How does the substrate specificity of this compound lyase contribute to selenium homeostasis?
A: this compound lyase exhibits strict substrate specificity for L-selenocysteine and shows no activity towards L-cysteine. [] This specificity is crucial for preventing the depletion of essential cysteine pools while allowing the recycling of selenium from this compound.
Q12: What structural features of this compound lyase contribute to its substrate specificity?
A: Studies on rat this compound lyase have revealed that a cysteine residue (Cys-375) located on a flexible loop plays a critical role in substrate recognition. This residue helps to correctly position and orient L-selenocysteine within the active site, while L-cysteine forms a non-productive adduct with the enzyme. []
Q13: What is the role of this compound methyltransferase (SMT) in selenium metabolism in some plant species?
A: SMT catalyzes the methylation of this compound to form methylthis compound, a less toxic and more readily accumulated form of selenium. This process is particularly important for selenium-tolerant plants like Astragalus bisulcatus, where SMT contributes to selenium detoxification and tolerance. []
Q14: What is the physiological methyl group donor for this compound methyltransferase?
A: Unlike many other methyltransferases that utilize S-adenosylmethionine, this compound methyltransferase primarily uses S-methylmethionine as its methyl group donor. []
Q15: How does the expression of this compound methyltransferase affect selenium tolerance in biological systems?
A: Experiments using E. coli as a model system demonstrated that overexpressing either plant-derived or bacterial this compound methyltransferase significantly increases selenium tolerance. This effect is dependent on the presence of S-methylmethionine in the growth medium. []
Q16: What is the significance of the zinc-binding motif and conserved cysteine residue in this compound methyltransferase from Astragalus chrysochlorus?
A: While the exact function of these structural features is not fully understood, their conservation suggests a potential role in enzyme activity or regulation. The zinc-binding motif (GGCC) and the upstream cysteine residue might be involved in metal ion binding, which could influence enzyme conformation or catalytic activity. []
Q17: How does this compound incorporation differ between prokaryotes and eukaryotes?
A: The most significant difference lies in the location of the SECIS element. In prokaryotes, it is typically located immediately downstream of the UGA codon within the coding sequence. In eukaryotes, it resides in the 3′-UTR, distant from the UGA codon. [, ]
Q18: How can the efficiency of UGA recoding as this compound be manipulated experimentally?
A: Researchers have successfully used CRISPR-Cas9 technology to target and inactivate the Sec-tRNA[Ser]Sec gene in human cell lines. This approach leads to reduced levels of Sec-tRNA[Ser]Sec, effectively decreasing the efficiency of UGA-selenocysteine recoding by the ribosome. This strategy offers a valuable tool for studying the effects of selenoprotein deficiency in various cell types. []
Q19: What is the potential of this compound incorporation for protein engineering?
A: The ability to site-specifically incorporate this compound holds promise for engineering proteins with novel properties. For example, the introduction of this compound can facilitate the formation of selenyl-sulfhydryl and diselenide bonds, expanding the repertoire of protein structures and functions achievable through genetic manipulation. [, ]
Q20: How can mass spectrometry be used to study this compound-containing peptides and proteins?
A: Mass spectrometry techniques, particularly MALDI-TOF and ESI-MS, are valuable tools for analyzing selenoproteins. The unique isotopic signature of selenium allows for the identification and quantification of this compound-containing peptides. These techniques can be used to confirm this compound incorporation, determine selenium isotope ratios, and study the fragmentation patterns of selenoproteins. [, , ]
Q21: What are the potential applications of nuclear magnetic resonance (NMR) spectroscopy in studying this compound-containing proteins?
A: The 77Se isotope is NMR-active, making it a valuable probe for studying the structure, dynamics, and interactions of this compound-containing proteins. 77Se-NMR can provide insights into the local environment of this compound residues, redox state changes, and protein-ligand interactions. []
Q22: What are the potential benefits of replacing cysteine with this compound in peptides and proteins for structural studies?
A: this compound can serve as an isomorphous replacement for cysteine in X-ray crystallography. The larger electron density of selenium compared to sulfur enhances the anomalous scattering of X-rays, facilitating the determination of protein phases and improving the resolution of crystallographic models. [, ]
Q23: How does the redox potential of this compound influence the oxidative folding of peptides and proteins?
A: The significantly more reducing redox potential of this compound compared to cysteine promotes the preferential formation of diselenide bonds over disulfide bonds in peptides and proteins containing both this compound and cysteine residues. This property can be exploited for directing the regioselective formation of disulfide bonds during oxidative protein folding. [, ]
Q24: Can this compound be incorporated into proteins non-specifically?
A: Unlike selenomethionine, which can be non-specifically incorporated into proteins via the methionine biosynthesis pathway, this compound incorporation appears to be highly specific and dependent on the dedicated this compound insertion machinery. Studies using radiolabeled this compound in rats have not shown evidence of its non-specific incorporation into proteins like albumin. []
Q25: What is the role of selenophosphate in this compound biosynthesis?
A: Selenophosphate, synthesized by selenophosphate synthetase, serves as the selenium donor for the conversion of seryl-tRNASec to selenocysteyl-tRNASec by this compound synthase. The high specificity of selenophosphate synthetase for selenide ensures the accurate and efficient delivery of selenium for this compound biosynthesis. []
Q26: What are the key enzymes involved in the this compound biosynthesis pathway?
A: The core enzymes in the pathway include:* Phosphoseryl-tRNASec kinase (PSTK): Phosphorylates seryl-tRNASec. []* O-phosphoseryl-tRNA:this compound synthase (SepSecS): Uses selenophosphate to convert O-phosphoseryl-tRNASec to selenocysteyl-tRNASec. []* Selenophosphate synthetase (SPS or SelD): Synthesizes selenophosphate from selenide. [, ]
Q27: How does the this compound biosynthesis pathway differ in trypanosomatid parasites compared to mammals?
A: While trypanosomatids possess the canonical this compound biosynthesis machinery (PSTK, SepSecS, SelD, and EFSec/SelB), they lack certain factors found in mammals, such as SECIS binding protein 2 (SBP) and SecP43. [] The functional implications of these differences are still under investigation.
Q28: How does selenium supplementation affect the course of trypanosomatid infections?
A: Studies have shown that selenium supplementation can decrease parasitemia and ameliorate disease severity in various Trypanosoma infections. Selenium may exert its beneficial effects by boosting the host's immune response and enhancing antioxidant defenses to combat parasite-induced oxidative stress. []
Q29: How can computational chemistry and modeling contribute to this compound research?
A29: Computational approaches can be employed to:* Model the structure and dynamics of selenoproteins.* Simulate the catalytic mechanisms of selenoenzymes.* Predict the impact of this compound mutations on protein structure and function.* Design and optimize novel this compound-containing peptides and proteins with desired properties.
Q30: What are the environmental implications of selenium methylation by freshwater bacteria?
A: The methylation of selenium by bacteria in freshwater environments plays a significant role in the biogeochemical cycling of this element. Volatile methylated selenium species, such as dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe), can escape into the atmosphere, influencing global selenium distribution. []
Q31: What is the role of the bacterial thiopurine methyltransferase (bTPMT) in selenium methylation?
A: bTPMT, traditionally known for its role in xenobiotic metabolism, has been shown to contribute to selenium methylation in some freshwater bacteria. These bacteria can produce DMSe and DMDSe when grown in the presence of selenium, and this activity is dependent on a functional bTPMT gene (tpm). []
Q32: How does the abundance of bTPMT-containing bacteria impact selenium methylation in freshwater environments?
A: Studies have demonstrated a positive correlation between the population size of bTPMT-containing bacteria and the emission of methylated selenium species from freshwater samples supplemented with selenium. This finding highlights the significant contribution of these bacteria to selenium methylation in natural aquatic ecosystems. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


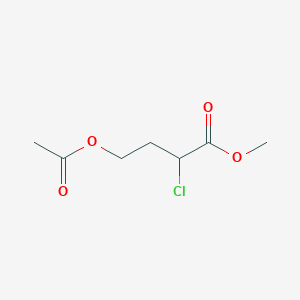
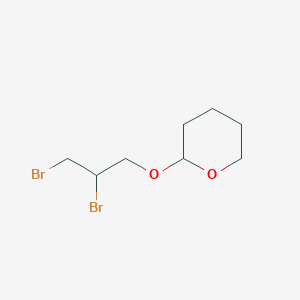
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
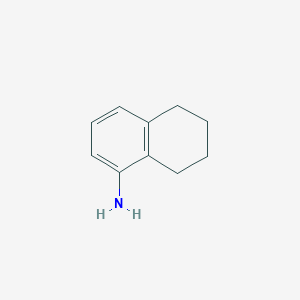
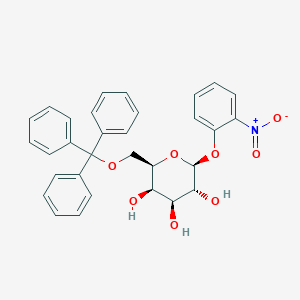
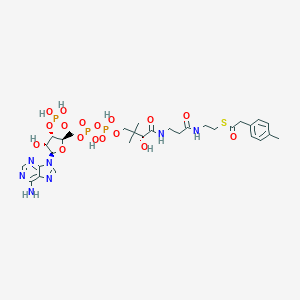
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
